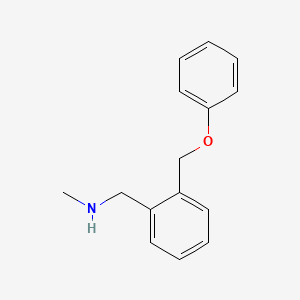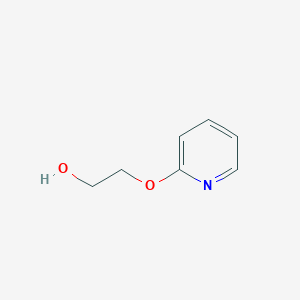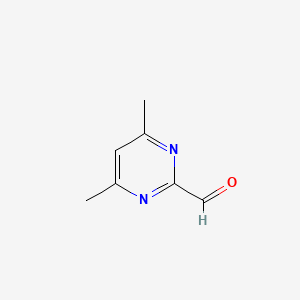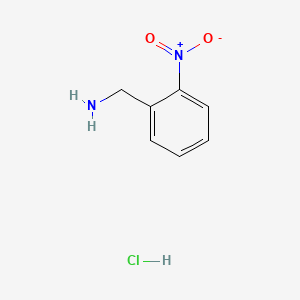
Niclosamide monohydrate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Niclosamide monohydrate primarily targets helminths, which are multicellular organisms that infect a large number of humans and cause a broad range of diseases . The drug is particularly effective against tapeworm infections, including Taenia saginata (Beef Tapeworm), Taenia solium (Pork Tapeworm), Diphyllobothrium latum (Fish Tapeworm), and Fasciolopsis buski (large intestinal fluke) .
Mode of Action
This compound interacts with its targets by inhibiting their metabolic processes. It is believed to work by inhibiting the enzyme cytochrome c oxidase in the mitochondria of tapeworm cells . This enzyme is responsible for the production of adenosine tri-phosphate (ATP), which is the primary energy source for cells . By blocking this enzyme, this compound disrupts the energy production of the helminths, leading to their death .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits glucose uptake, oxidative phosphorylation, and anaerobic metabolism in the tapeworm . This disturbance of crucial metabolic pathways prevents the creation of ATP, an essential molecule that supplies energy for metabolism . Additionally, this compound has been found to have effects on pathways related to inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by its poor oral absorption due to its low solubility and metabolic instability . This limits its bioavailability and systemic treatment efficacy for cancer . A novel prodrug of this compound has been developed to improve its in vivo exposure and overcome these limitations .
Result of Action
The killed worms are then passed in the stool or sometimes destroyed in the intestine . At the cellular level, this compound neutralizes acidic membrane-bounded compartments .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the extensive utilization and environmental pollution associated with this compound pose a potential hazard to both human health and the wellbeing of aquatic organisms .
Analyse Biochimique
Biochemical Properties
Niclosamide monohydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the vacuolar H±ATPase, an enzyme responsible for acidifying intracellular compartments. This compound acts as a proton carrier, neutralizing acidic endosomes and thereby inhibiting the replication of pH-dependent viruses . Additionally, it has been shown to downregulate androgen receptor variants in prostate cancer cells, highlighting its potential as an anticancer agent .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, this compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. This inhibition leads to reduced cancer cell growth and increased apoptosis . Furthermore, this compound’s ability to neutralize acidic compartments within cells impacts processes such as endocytosis and autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits the vacuolar H±ATPase, preventing the acidification of endosomes and lysosomes. This action disrupts the intracellular trafficking and maturation of viruses, thereby exerting its antiviral effects . Additionally, this compound acts as a protonophore, facilitating the transport of protons across membranes and neutralizing acidic compartments. This unique mechanism distinguishes it from other endosomal pH neutralizing agents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its efficacy over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic benefits without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . Understanding the dosage thresholds and potential toxicities is crucial for optimizing its therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, particularly in pathways related to energy metabolism. For example, this compound has been shown to inhibit oxidative phosphorylation, leading to reduced ATP production and increased glycolysis . These metabolic alterations contribute to its anticancer and antiviral effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in acidic compartments, such as endosomes and lysosomes, where it exerts its primary effects . The localization and accumulation of this compound are essential for its therapeutic efficacy, as they determine its interaction with target biomolecules.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is primarily localized in acidic compartments, including endosomes and lysosomes, due to its protonophore activity . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific cellular compartments. Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du monohydrate de BAY2353 implique la réaction de l'acide 5-chlorosalicylique avec le chlorure de thionyle pour former le chlorure de 5-chlorosalicyle. Cet intermédiaire est ensuite mis à réagir avec la 2-chloro-4-nitroaniline en présence d'une base pour donner du niclosamide. L'étape finale implique la cristallisation du niclosamide avec de l'eau pour obtenir le monohydrate de BAY2353 .
Méthodes de production industrielle : La production industrielle du monohydrate de BAY2353 suit une voie de synthèse similaire, mais à plus grande échelle. Les conditions de réaction sont optimisées pour des rendements et une pureté plus élevés. Le procédé implique un contrôle rigoureux de la température, de la pression et du temps de réaction pour garantir la cohérence et la qualité du produit final .
Types de réactions :
Oxydation : Le monohydrate de BAY2353 peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle phénolique.
Réduction : Le groupe nitro du monohydrate de BAY2353 peut être réduit en un groupe amine dans des conditions appropriées.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des substituants chloro.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux en présence d'un catalyseur au palladium ou du borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits :
Oxydation : Les produits comprennent des quinones ou d'autres dérivés oxydés.
Réduction : Le principal produit est le dérivé amine correspondant.
Substitution : Dérivés substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le monohydrate de BAY2353 a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des réactions de substitution nucléophile et de réduction.
Biologie : Étudié pour ses propriétés antihelminthiques et sa capacité à inhiber STAT3, ce qui en fait un candidat potentiel pour la recherche sur le cancer.
Médecine : Exploré pour son utilisation potentielle dans le traitement des infections parasitaires et de certains types de cancer.
Industrie : Utilisé dans le développement de médicaments antiparasitaires et comme composé de référence dans le contrôle qualité.
5. Mécanisme d'action
Le monohydrate de BAY2353 exerce ses effets principalement par l'inhibition de STAT3, un facteur de transcription impliqué dans la croissance et la survie cellulaires. En inhibant STAT3, le monohydrate de BAY2353 peut induire l'apoptose des cellules cancéreuses et inhiber leur prolifération. De plus, il perturbe la réplication de l'ADN dans les cellules parasitaires, ce qui entraîne leur mort .
Composés similaires :
Niclosamide : Le composé parent du monohydrate de BAY2353, utilisé à des fins antihelminthiques similaires.
Niclosamide olamine : Une forme saline du niclosamide à solubilité accrue.
Niclosamide sodium : Une autre forme saline avec des propriétés pharmacocinétiques différentes.
Unicité : Le monohydrate de BAY2353 est unique en raison de son inhibition spécifique de STAT3 et de sa capacité à inhiber la réplication de l'ADN dans les cellules cancéreuses et parasitaires. Cette double action en fait un composé précieux dans la recherche sur le cancer et les infections parasitaires .
Comparaison Avec Des Composés Similaires
Niclosamide: The parent compound of BAY2353 monohydrate, used for similar antihelminthic purposes.
Niclosamide olamine: A salt form of Niclosamide with enhanced solubility.
Niclosamide sodium: Another salt form with different pharmacokinetic properties.
Uniqueness: BAY2353 monohydrate is unique due to its specific inhibition of STAT3 and its ability to inhibit DNA replication in both cancer and parasitic cells. This dual action makes it a valuable compound in both cancer and parasitic infection research .
Propriétés
IUPAC Name |
5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O4.H2O/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;/h1-6,18H,(H,16,19);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXRPLQCPHTHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223608 | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73360-56-2 | |
| Record name | Benzamide, 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxy-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73360-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niclosamide monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073360562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niclosamide monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73360-56-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICLOSAMIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z25R1145 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the difference between niclosamide anhydrate and niclosamide monohydrate?
A: Niclosamide can exist in both anhydrate and monohydrate forms. Anhydrates are crystal forms without water molecules incorporated into their structure, while monohydrates contain one water molecule per molecule of niclosamide within their crystal lattice [, ]. This difference in structure can affect their physical and chemical properties, such as solubility, dissolution rate, and stability [].
Q2: Are there different polymorphic forms of this compound?
A: Yes, this compound has been found to exist in at least two polymorphic forms, denoted as HA and HB []. These forms possess different arrangements of niclosamide and water molecules within their crystal lattices, leading to distinct dehydration pathways despite resulting in the same anhydrate form [].
Q3: How does the presence of solvents affect the crystallization of niclosamide?
A: Niclosamide can form solvates in the presence of certain solvents, such as methanol and acetonitrile [, ]. The solvent molecules interact with niclosamide through hydrogen bonding and influence the crystal packing arrangement. For example, in the methanol solvate, methanol molecules reside within channels formed by the herringbone arrangement of niclosamide molecules [].
Q4: Can this compound transform into other forms?
A: Yes, this compound can transform into other forms. For instance, the methanol solvate of niclosamide readily converts to this compound under ambient conditions due to the replacement of methanol molecules with water molecules from the air []. Additionally, both HA and HB forms of this compound can dehydrate to form the anhydrate form through different solid-state pathways [].
Q5: How does the structure of this compound compare to its methanol solvate?
A: Although initially thought to be isostructural, analysis reveals that this compound (HA) and the methanol solvate of niclosamide are not entirely structurally identical []. They share similar two-dimensional layers, but the arrangement of these layers differs between the two structures. This difference suggests the potential for polytypism in this compound HA [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)
![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
![[1,2,4]Triazolo[4,3-B]pyridazine-6-carboxylic acid](/img/structure/B1357078.png)






![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)

